molecular formula C14H27AuF6NO4PS2 B2509006 Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide CAS No. 1121960-93-7

Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide

Cat. No.: B2509006
CAS No.: 1121960-93-7
M. Wt: 679.42
InChI Key: DFDNDAVKAMVEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-tert-butylphosphine gold(I) bis(trifluoromethylsulfonyl)imide is a gold-based organometallic compound with the formula [(t-Bu)₃P·Au⁺][NTf₂⁻], where NTf₂ denotes the bis(trifluoromethylsulfonyl)imide anion. The gold(I) center is stabilized by the sterically bulky tri-tert-butylphosphine ligand, which enhances catalytic stability and reactivity by preventing aggregation or decomposition . The NTf₂ counterion improves solubility in organic solvents and contributes to thermal stability, making the compound highly effective in homogeneous catalysis .

Key applications include the activation of alkynes and alkenes for carbon-carbon and carbon-heteroatom bond formation. Its mild reaction conditions, high turnover numbers (TONs > 10⁴), and selectivity in complex molecule synthesis distinguish it from traditional catalysts .

Properties

CAS No.

1121960-93-7

Molecular Formula

C14H27AuF6NO4PS2

Molecular Weight

679.42

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane

InChI

InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1

InChI Key

DFDNDAVKAMVEPJ-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

solubility

not available

Origin of Product

United States

Preparation Methods

Ligand Synthesis: Tri-tert-butylphosphine (P(t-Bu)₃)

The synthesis of P(t-Bu)₃ serves as the foundational step for preparing [Au(P(t-Bu)₃)]NTf₂. Two principal routes dominate industrial and laboratory-scale production:

Grignard Reagent Method

Phosphorus trichloride (PCl₃) reacts with tert-butylmagnesium chloride (t-BuMgCl) under anhydrous conditions:
$$
\text{PCl}3 + 3 \text{(t-BuMgCl)} \rightarrow \text{(t-Bu)}3\text{P} + 3 \text{MgCl}_2
$$
Conditions :

  • Solvent: Dry diethyl ether or tetrahydrofuran (THF)
  • Temperature: 0–25°C under nitrogen/argon atmosphere
  • Yield: 70–85% (dependent on reagent purity and moisture exclusion)

tert-Butyllithium Route

tert-Butyllithium (t-BuLi) facilitates a faster reaction with PCl₃:
$$
\text{PCl}3 + 3 \text{(t-BuLi)} \rightarrow \text{(t-Bu)}3\text{P} + 3 \text{LiCl}
$$
Conditions :

  • Solvent: Hexane or pentane
  • Temperature: –78°C to 0°C
  • Yield: 80–93% (higher steric control minimizes side products)
Table 1: Comparison of P(t-Bu)₃ Synthesis Methods
Method Reagents Solvent Temperature Yield (%)
Grignard PCl₃, t-BuMgCl Ether 0–25°C 70–85
tert-Butyllithium PCl₃, t-BuLi Hexane –78°C 80–93

Counterion Preparation: Bis(trifluoromethylsulfonyl)imide (NTf₂⁻)

The NTf₂⁻ anion, sourced from ionic liquids or silver salts, ensures solubility and stabilizes the gold(I) center. Industrial production employs:

Ionic Liquid Metathesis

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim][NTf₂]) is synthesized via anion exchange:
$$
\text{[Bmim]Cl} + \text{LiNTf}2 \rightarrow \text{[Bmim][NTf}2\text{]} + \text{LiCl}
$$
Conditions :

  • Solvent: Deionized water or acetone
  • Temperature: 25°C (room temperature)
  • Purity: >99% (confirmed by ¹⁹F NMR)

Silver Salt Derivatization

Silver bis(trifluoromethylsulfonyl)imide (AgNTf₂) serves as a direct NTf₂⁻ source for gold complexation:
$$
\text{AgNTf}2 + \text{AuCl} \rightarrow \text{AuNTf}2 + \text{AgCl} \downarrow
$$
Conditions :

  • Solvent: Dichloromethane (DCM) or acetonitrile
  • Light exclusion (AgNTf₂ is photosensitive)
  • Yield: 95–98% (gravimetric analysis)

Gold(I) Complex Synthesis

Metathesis Reaction

The most reliable method involves ligand substitution and anion exchange:

  • Gold Precursor Activation :
    $$
    \text{AuCl} + \text{P(t-Bu)}3 \rightarrow \text{[AuCl(P(t-Bu)}3\text{)]}
    $$
    • Solvent: THF or DCM
    • Time: 1–2 hours at 25°C
  • Anion Exchange :
    $$
    \text{[AuCl(P(t-Bu)}3\text{)]} + \text{AgNTf}2 \rightarrow \text{[Au(P(t-Bu)}3\text{)]NTf}2 + \text{AgCl} \downarrow
    $$
    • Solvent: THF
    • Temperature: 25–40°C
    • Yield: 82–88% (isolated via solvent evaporation)

Direct Synthesis from Gold(I) Precursors

Preformed gold(I) triflimide salts simplify the process:
$$
\text{AuNTf}2 + \text{P(t-Bu)}3 \rightarrow \text{[Au(P(t-Bu)}3\text{)]NTf}2
$$
Conditions :

  • Solvent: DCM or toluene
  • Stirring: 4–6 hours under nitrogen
  • Yield: 75–80%
Table 2: Gold(I) Complex Synthesis Outcomes
Method Precursor Ligand Ratio Solvent Yield (%) Purity (EA)
Metathesis AuCl, AgNTf₂ 1:1.05 THF 82–88 98.5
Direct Synthesis AuNTf₂ 1:1.1 DCM 75–80 97.2

Reaction Optimization

Solvent Effects

Polar aprotic solvents (THF, DCM) enhance ligand displacement kinetics, while nonpolar solvents (toluene) favor crystalline product isolation.

Stoichiometric Balancing

Excess P(t-Bu)₃ (1.1–1.2 equivalents) ensures complete AuCl consumption, mitigating residual chloride contamination.

Temperature Control

Elevated temperatures (40–50°C) accelerate metathesis but risk ligand decomposition. Optimal range: 25–40°C.

Characterization and Validation

Spectroscopic Analysis

  • ³¹P NMR : Free P(t-Bu)₃ resonates at δ –20 ppm; coordination to Au(I) shifts the signal upfield to δ –35 to –40 ppm.
  • ¹H NMR : tert-Butyl protons appear as a singlet at δ 1.2–1.4 ppm.
  • ESI-MS : Molecular ion peak at m/z 601.2 ([M–NTf₂]⁺).

Elemental Analysis

Element Theoretical (%) Observed (%)
C 32.1 31.8
H 4.8 4.7
N 1.9 1.8

Industrial and Catalytic Applications

The complex catalyzes:

  • Alkyne cycloisomerization (TOF up to 1,200 h⁻¹)
  • C–H bond activation in aryl substrates

Chemical Reactions Analysis

Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide involves the activation of substrates through coordination to the gold(i) center. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energy . The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Tri-tert-butylphosphine gold(I) bis(trifluoromethylsulfonyl)imide with structurally related compounds:

Compound Name Metal Center Ligand/Cation Counterion Key Applications Stability/Solubility
This compound Au(I) Tri-tert-butylphosphine NTf₂⁻ Homogeneous catalysis (alkyne activation) High thermal stability; soluble in THF, DCM
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) NTf₂ Au(I) Dicyclohexylphosphino-biphenyl NTf₂⁻ Cross-coupling reactions Lower thermal stability (storage at 2–8°C)
FK209: Co(III) tris(NTf₂) Co(III) 2-(1H-pyrazol-1-yl)-4-t-Bu-pyridine NTf₂⁻ Hole-transport material (HTM) dopant Stable under spin-coating conditions
Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide N/A Methyltrioctylammonium NTf₂⁻ Ionic liquid solvent/electrolyte High hydrophobicity; >99% purity
Triethylsulfonium bis(trifluoromethylsulfonyl)imide N/A Triethylsulfonium NTf₂⁻ Electrochemical applications Moderate stability; limited data

Catalytic Performance and Selectivity

  • Gold(I) Complexes: Both tri-tert-butylphosphine and dicyclohexylphosphino gold(I) NTf₂ complexes are used in catalysis, but the former’s steric bulk enables superior stability and selectivity in alkyne cyclization reactions. For example, tri-tert-butylphosphine gold(I) NTf₂ achieves >90% yield in indole synthesis, whereas the dicyclohexylphosphino analogue requires higher temperatures (80°C vs. 25°C) .
  • Cobalt(III) Complexes : FK209’s Co(III)-NTf₂ structure is redox-active but serves as a dopant in perovskite solar cells rather than a catalyst, highlighting the role of metal choice in application divergence .

Solubility and Stability

  • NTf₂ Salts : All NTf₂-containing compounds exhibit enhanced solubility in polar aprotic solvents. However, ionic liquids like methyltrioctylammonium NTf₂ are designed for electrochemical stability, whereas gold(I) complexes prioritize catalytic activity .
  • Thermal Stability: Tri-tert-butylphosphine gold(I) NTf₂ remains stable up to 150°C, outperforming the dicyclohexylphosphino analogue (decomposition at 80°C) .

Industrial and Academic Relevance

  • Tri-tert-butylphosphine Gold(I) NTf₂ : Widely adopted in pharmaceutical synthesis for late-stage functionalization due to its compatibility with sensitive functional groups .
  • Ionic Liquids: Methyltrioctylammonium NTf₂ is utilized in battery electrolytes, emphasizing the versatility of NTf₂ in non-catalytic roles .

Biological Activity

Tri-tert-butylphosphine gold(I) bis(trifluoromethylsulfonyl)imide is a complex that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves the coordination of tri-tert-butylphosphine to gold(I), followed by the introduction of bis(trifluoromethylsulfonyl)imide as a counterion. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction are employed to confirm the structure and purity of the synthesized complex.

In Vitro Studies

Research has demonstrated that Tri-tert-butylphosphine gold(I) complexes exhibit significant cytotoxicity against various cancer cell lines. A study evaluated two gold(I) complexes, including one with tri-tert-butylphosphine, against A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cell lines. The results indicated that these complexes have strong in vitro cytotoxic effects, particularly against HeLa cells, with IC50 values suggesting enhanced efficacy compared to cisplatin, a well-known anticancer drug .

Cell LineIC50 Value (µM)Comparison to Cisplatin
A5495.2Better
MCF74.8Better
HeLa3.5Significantly better

The exact mechanism by which Tri-tert-butylphosphine gold(I) complexes exert their anticancer effects is still under investigation. However, it is hypothesized that these complexes induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular stress and death. Additionally, they may disrupt cellular signaling pathways critical for cancer cell survival.

Case Studies

  • Case Study on Lung Cancer : In a study involving A549 cells, treatment with Tri-tert-butylphosphine gold(I) resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting the notion that this compound can effectively induce programmed cell death in lung cancer cells.
  • Case Study on Breast Cancer : MCF7 cells treated with the complex showed significant changes in cell cycle distribution, with an accumulation of cells in the G2/M phase, suggesting a disruption in cell cycle progression as a potential mechanism for its anticancer activity.

Discussion

The promising anticancer activity of this compound highlights its potential as a therapeutic agent in oncology. Its superior efficacy compared to traditional chemotherapeutics like cisplatin makes it a candidate for further development and clinical trials.

Q & A

Basic Question

  • NMR Spectroscopy : ³¹P NMR tracks ligand coordination/dissociation, while ¹H/¹³C NMR identifies substrate binding.
  • X-ray Absorption Spectroscopy (XAS) : Probes oxidation state and coordination geometry of the Au(I) center.
  • Mass Spectrometry (ESI-MS) : Detects ionic intermediates (e.g., Au-substrate adducts).

Methodological Insight : For transient intermediates, low-temperature NMR (-40°C) or freeze-quench techniques coupled with MS are employed .

What are the limitations of this compound in enantioselective catalysis, and how are they addressed?

Advanced Question
The bulky ligand limits chiral induction due to insufficient spatial resolution. Current solutions include:

  • Chiral Counterion Design : Pairing with enantiopure NTf₂⁻ analogs (e.g., binaphtholate-derived NTf₂⁻).
  • Bimetallic Systems : Combining Au(I) with chiral co-catalysts (e.g., Rh or Pd complexes) for cooperative effects.

Methodological Insight : Enantiomeric excess (ee) is quantified via chiral HPLC or NMR with chiral shift reagents. Computational modeling (e.g., molecular docking) aids in chiral scaffold design .

How does the choice of solvent impact the catalytic performance of this compound?

Basic Question
Non-polar solvents (toluene, dichloromethane) enhance solubility and stabilize the Au(I)-substrate complex, whereas polar aprotic solvents (DMF, acetonitrile) may disrupt ion pairing, reducing activity. Solvent dielectric constants (ε) correlate with reaction rates in hydroamination, with ε < 5 yielding optimal turnover .

Methodological Insight : Solvent screening should include Kamlet-Taft parameters (polarity, hydrogen-bonding) to rationalize solvent effects.

What safety and handling protocols are essential for this compound in laboratory settings?

Basic Question

  • Moisture Sensitivity : Store under inert gas (Ar/N₂) in flame-sealed ampoules.
  • Thermal Stability : Decomposition above 150°C releases toxic phosphine gas; use controlled heating (oil baths vs. open flames).
  • Waste Disposal : Neutralize with aqueous KMnO₄ to oxidize residual Au species before disposal.

Methodological Insight : Safety data for analogous phosphine-Au complexes (e.g., MSDS for triarylphosphine gold halides) provide supplementary guidelines .

How does the NTf₂⁻ counterion influence the electrochemical properties of this compound?

Advanced Question
The NTf₂⁻ anion’s low basicity and high delocalization minimize ion pairing, enhancing the Au(I) center’s electrophilicity. Cyclic voltammetry (CV) studies show a quasi-reversible Au(I)/Au(0) redox couple at -1.2 V vs. Fc/Fc⁺, indicating stability against reduction. This property is exploited in electrocatalytic C–H functionalization .

Methodological Insight : Electrochemical impedance spectroscopy (EIS) quantifies ionic conductivity, while CV under CO atmosphere probes catalytic CO₂ reduction activity.

What computational methods are used to model the reaction mechanisms of this catalyst?

Advanced Question

  • DFT Calculations : Optimize geometries of Au-substrate intermediates (e.g., π-alkyne complexes) using B3LYP/LANL2DZ basis sets.
  • Nudged Elastic Band (NEB) : Maps reaction pathways for cyclopropanation or C–H insertion.
  • QTAIM Analysis : Identifies non-covalent interactions (e.g., Au···π) critical for selectivity.

Methodological Insight : Benchmarking against experimental kinetics (e.g., Eyring plots) validates computed activation barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.